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Compound of Interest

Compound Name: 2-Hydroxyheptanal

Cat. No.: B095475

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 2-
Hydroxyheptanal, a bifunctional organic molecule containing both a hydroxyl and an aldehyde
group. Understanding the spectral properties of this alpha-hydroxy aldehyde is crucial for its
identification, purity assessment, and the elucidation of its role in various chemical and
biological processes. This document outlines the key spectroscopic data and provides detailed
experimental protocols for its characterization using Nuclear Magnetic Resonance (NMR)
spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Core Spectroscopic Data

The structural confirmation of 2-Hydroxyheptanal relies on a combination of spectroscopic
techniques. While experimental data for all techniques is not readily available in the public
domain, this guide compiles the known data and supplements it with predicted values to
provide a comprehensive analytical profile.

Table 1: General Properties of 2-Hydroxyheptanal
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Property Value Source

IUPAC Name 2-hydroxyheptanal PubChem[1]
CAS Number 17046-02-5 ChemicalBook[2]
Molecular Formula C7H1402 PubChem[1]
Molecular Weight 130.18 g/mol PubChem[1]

Predicted: Colorless to pale
Appearance o
yellow liquid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

3C NMR Spectroscopy

The 13C NMR spectrum provides information on the different carbon environments within the
molecule. An experimental 33C NMR spectrum for 2-Hydroxyheptanal has been reported.[3][4]

Table 2: 13C NMR Spectroscopic Data for 2-Hydroxyheptanal

Carbon Atom Chemical Shift (8) in ppm Solvent

C=0 (Aldehyde) ~205 CDCIs[3][4]
CH-OH ~70 CDCIs[3][4]
-CH2- (adjacent to CH-OH) ~35 CDCIs[3][4]
-CH:- (alkyl chain) ~31 CDCIs[3][4]
-CHz- (alkyl chain) ~25 CDCIs[3][4]
-CHa- (alkyl chain) ~22 CDClIs[3][4]
-CHs ~14 CDCI3[3][4]

Note: The exact chemical shifts for the alkyl chain carbons can vary slightly.

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxyheptanal
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB81375897.htm
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxyheptanal
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxyheptanal
https://www.benchchem.com/product/b095475?utm_src=pdf-body
https://spectrabase.com/compound/IUxgZGVBKTc
https://dev.spectrabase.com/spectrum/FHzBReGCsNj
https://www.benchchem.com/product/b095475?utm_src=pdf-body
https://spectrabase.com/compound/IUxgZGVBKTc
https://dev.spectrabase.com/spectrum/FHzBReGCsNj
https://spectrabase.com/compound/IUxgZGVBKTc
https://dev.spectrabase.com/spectrum/FHzBReGCsNj
https://spectrabase.com/compound/IUxgZGVBKTc
https://dev.spectrabase.com/spectrum/FHzBReGCsNj
https://spectrabase.com/compound/IUxgZGVBKTc
https://dev.spectrabase.com/spectrum/FHzBReGCsNj
https://spectrabase.com/compound/IUxgZGVBKTc
https://dev.spectrabase.com/spectrum/FHzBReGCsNj
https://spectrabase.com/compound/IUxgZGVBKTc
https://dev.spectrabase.com/spectrum/FHzBReGCsNj
https://spectrabase.com/compound/IUxgZGVBKTc
https://dev.spectrabase.com/spectrum/FHzBReGCsNj
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b095475?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

'H NMR Spectroscopy

The *H NMR spectrum reveals the number of different types of protons, their chemical
environment, and their connectivity through spin-spin coupling. As experimental data is not
readily available, predicted chemical shifts and multiplicities are provided below.

Table 3: Predicted *H NMR Spectroscopic Data for 2-Hydroxyheptanal

Predicted Chemical Predicted Coupling Constant
Proton(s) . . L .
Shift (8) in ppm Multiplicity (J) in Hz
-CHO 9.5-9.7 Doublet ~2-3
-CH(OH)- 4.0-4.2 Multiplet
-OH Broad singlet
-CH:z- (adjacent to )
14-16 Multiplet ~7
CH-OH)
-(CH2)s- (alkyl chain) 12-14 Multiplet ~7
-CHs 0.8-0.9 Triplet ~7

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

Table 4: Predicted Infrared (IR) Absorption Bands for 2-Hydroxyheptanal
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Functional Group

Predicted Absorption
Range (cm™?)

Intensity

O-H stretch (alcohol)

3200 - 3600

Strong, Broad

C-H stretch (aldehyde)

2820 - 2850 and 2720 - 2750

Medium (often two peaks)

C=0 stretch (aldehyde) 1720 - 1740 Strong
C-O stretch (alcohol) 1050 - 1150 Medium to Strong
C-H bend (alkyl) 1350 - 1470 Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification and structural elucidation.

Table 5: Predicted Mass Spectrometry Data for 2-Hydroxyheptanal

lon Predicted m/z Interpretation
[M]*+ 130 Molecular lon
[M-H20]* 112 Loss of water
[M-CsHaa]* 59 Alpha-cleavage
[CsHai]* 71 Alkyl fragment
[CHO]* 29 Aldehyde fragment

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 13C NMR spectra for structural elucidation.

Materials:
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2-Hydroxyheptanal sample (5-20 mg)

Deuterated chloroform (CDCls) with 0.03% TMS (Tetramethylsilane)
5 mm NMR tubes

Pipettes

Vortex mixer

Procedure:

Sample Preparation: Dissolve approximately 10 mg of 2-Hydroxyheptanal in 0.6-0.7 mL of
CDCls in a clean, dry vial.

Transfer: Using a pipette, transfer the solution to a 5 mm NMR tube.
Mixing: Gently vortex the NMR tube to ensure a homogenous solution.
Instrumentation:

o Place the NMR tube into the spinner turbine and adjust the depth.

o Insert the sample into the NMR spectrometer.

o Lock onto the deuterium signal of the CDCls.

o Shim the magnetic field to achieve optimal homogeneity.

1H NMR Acquisition:

o Set the spectral width, acquisition time, and number of scans.

o Acquire the *H NMR spectrum.

o Process the data by applying Fourier transformation, phase correction, and baseline
correction.

o Reference the spectrum to the TMS signal at 0.00 ppm.
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o Integrate the peaks and determine the chemical shifts and coupling constants.

e 13C NMR Acquisition:
o Switch the spectrometer to the 3C nucleus frequency.
o Set appropriate spectral parameters (e.g., proton decoupling, relaxation delay).

o Acquire the 133C NMR spectrum. This may require a larger number of scans compared to
IH NMR.

o Process the data and reference the spectrum to the CDClIs triplet at 77.16 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 2-Hydroxyheptanal.

Materials:

2-Hydroxyheptanal sample (1-2 drops)

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Isopropanol or acetone for cleaning

Kimwipes
Procedure:

e Background Spectrum: Record a background spectrum of the clean ATR crystal. This will be
subtracted from the sample spectrum.

o Sample Application: Place a small drop of 2-Hydroxyheptanal directly onto the ATR crystal.
e Spectrum Acquisition:
o Acquire the IR spectrum of the sample over the range of 4000-400 cm~1.

o Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
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o Data Analysis:
o The background spectrum is automatically subtracted by the instrument software.
o lIdentify the characteristic absorption bands and their corresponding functional groups.

o Cleaning: Clean the ATR crystal thoroughly with a Kimwipe soaked in isopropanol or
acetone.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 2-
Hydroxyheptanal.

Materials:
e 2-Hydroxyheptanal sample
e A suitable volatile solvent (e.g., methanol, acetonitrile)

e Mass spectrometer (e.g., with Electron lonization - El source) coupled to a Gas
Chromatograph (GC-MS)

Procedure:

o Sample Preparation: Prepare a dilute solution of 2-Hydroxyheptanal (e.g., 1 mg/mL) in a
volatile solvent.

e GC-MS Analysis:
o Inject a small volume (e.g., 1 pL) of the solution into the GC-MS system.
o The sample is vaporized and separated on the GC column.
o The separated components enter the mass spectrometer.

« lonization: In the ion source (El), the sample molecules are bombarded with high-energy
electrons, leading to ionization and fragmentation.
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e Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge (m/z) ratio by the mass analyzer.

» Detection: The detector records the abundance of each ion at a specific m/z value.
e Data Analysis:
o Identify the molecular ion peak ([M]*).

o Analyze the fragmentation pattern to identify characteristic fragment ions and neutral
losses.

Visualizations
Experimental Workflow for Spectroscopic
Characterization

The following diagram illustrates the general workflow for the comprehensive spectroscopic
characterization of a compound like 2-Hydroxyheptanal.
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Caption: Workflow for the spectroscopic characterization of 2-Hydroxyheptanal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Characterization of 2-Hydroxyheptanal: A
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hydroxyheptanal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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